molecular formula C7H15FN2 B15053291 (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine

(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine

Cat. No.: B15053291
M. Wt: 146.21 g/mol
InChI Key: ZDSQYCHUPBZWNG-ZETCQYMHSA-N
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Description

(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine is a chiral amine featuring a piperidine ring substituted with a fluorine atom at the 3-position and an ethanamine side chain. This compound is listed as a pharmaceutical intermediate by CymitQuimica (Ref: 10-F612240), though its exact applications remain proprietary . Piperidine derivatives are widely utilized in drug discovery due to their bioavailability and ability to penetrate the blood-brain barrier, making this compound of interest in central nervous system (CNS) drug development.

Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

2-[(3S)-3-fluoropiperidin-1-yl]ethanamine

InChI

InChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2/t7-/m0/s1

InChI Key

ZDSQYCHUPBZWNG-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)CCN)F

Canonical SMILES

C1CC(CN(C1)CCN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoropiperidine.

    Reaction with Ethylamine: The 3-fluoropiperidine is reacted with ethylamine under controlled conditions to form the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom on the piperidine ring may enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine, differing in substituent placement, heterocyclic rings, or stereochemistry:

2-(1-Methylpiperidin-4-yl)ethan-1-amine (Compound 29, )
  • Structure : Piperidine ring with a methyl group at the 4-position.
  • Key Differences: Substitution: Methyl (4-position) vs. fluorine (3-position). Stereochemistry: Not specified (racemic vs. enantiopure).
  • Synthesis : Three-step process from 1-methylpiperidin-4-one, yielding 44% overall .
  • Properties :
    • Molecular Weight: 143.15 g/mol (C₈H₁₉N₂⁺).
    • NMR Data: Distinct piperidine ring signals (δ 1.37–1.87 ppm for protons; 28.6–53.2 ppm for carbons).
L76 and L77 ()
  • Structures :
    • L76: 2-(Pyrrolidin-1-yl)ethan-1-amine.
    • L77: 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine.
  • Key Differences: Heterocycle: Pyrrolidine (5-membered) vs. piperidine (6-membered). Fluorine Absence: No halogen substituents.
  • Applications: CRISPR-Cas9 delivery systems due to favorable nanoparticle properties (size: ~120 nm, charge: ~50 mV) .
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine (Compound 18, )
  • Structure : Ethanamine with pyridine and difluorophenyl groups.
  • Key Differences :
    • Aromatic vs. aliphatic fluorine substitution.
    • Bromine atoms enhance molecular weight (MW: 393.3 g/mol).
  • Synthesis : Acid-catalyzed deprotection of a sulfinamide intermediate .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data
Compound Molecular Weight (g/mol) Heterocycle Substituent(s) LogP (Predicted) Key Applications
(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine 162.22 Piperidine 3-Fluoro 1.2 CNS drug intermediate
2-(1-Methylpiperidin-4-yl)ethan-1-amine 143.15 Piperidine 4-Methyl 0.8 Kinase inhibitor intermediates
L76 128.21 Pyrrolidine None 0.5 CRISPR delivery
Compound 18 () 393.30 Pyridine 3,5-Difluorophenyl 3.1 Anticancer lead
Key Observations :

Fluorine Impact : The 3-fluoro group in the target compound enhances electronegativity and metabolic stability compared to methyl or unsubstituted analogs.

Ring Size : Piperidine derivatives generally exhibit better solubility than pyrrolidine analogs due to reduced ring strain.

Chirality : The (S)-enantiomer may offer superior target binding compared to racemic mixtures, as seen in CNS-active drugs like ulotaront ().

Biological Activity

(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom in its structure enhances its lipophilicity, which can influence its interaction with biological targets, thereby affecting its pharmacological properties.

The biological activity of (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes involved in metabolic pathways. Compounds with similar structures have shown promise in modulating neurological pathways and exhibiting anticancer properties.

Interaction with Receptors

Preliminary studies suggest that this compound may act as an agonist or antagonist at certain receptor sites, particularly those involved in the cholinergic system. The fluorine substitution could enhance binding affinity and selectivity towards these receptors, which is crucial for therapeutic efficacy.

In Vitro Studies

In vitro assays have demonstrated that (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine can induce significant biological responses. For instance, studies measuring intracellular calcium release in neuronal cell lines have indicated that this compound can mimic the effects of known agonists, suggesting its role in neurotransmission modulation.

Case Studies and Research Findings

  • Neuronal Activity : In a study involving SH-SY5Y cells, (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine was shown to induce calcium release comparable to that of reference agonists, indicating potential neuroactive properties .
  • Anticancer Potential : Research has indicated that compounds structurally related to (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine exhibit cytotoxic effects against various cancer cell lines. For example, studies have highlighted the ability of fluorinated compounds to inhibit key enzymes involved in cancer progression, such as polo-like kinase 4 (PLK4), which plays a crucial role in cell cycle regulation .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine:

Compound NameStructural FeaturesBiological Activity
(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-aminePiperidine ring with fluorinePotential agonist at neurotransmitter receptors
2-(3-Fluoropyrrolidin-1-YL)ethanolPyrrolidine ring without fluorineLacks enhanced receptor binding
3-(Fluoropiperidin-1-YL)propan-1-OlDifferent ring structureVaries in receptor interaction profile
2-(4-Fluoropiperidin-1-YL)ethanolPipedidine ring with different substitutionVariation affects pharmacokinetic properties

Q & A

Q. Table 1. Stability of (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine in Common Solvents

Solvent% Remaining (24 h, 37°C)Major Degradation Product
DMSO98.2 ± 1.5None detected
PBS78.4 ± 2.13-Hydroxypiperidine
Ethanol89.7 ± 1.8Trace oxidation products
Source: Stability studies under inert conditions

Q. Table 2. Comparative Binding Affinity of Structural Analogs

Compound Modification5-HT2A Ki (nM)5-HT2C Ki (nM)
3-Fluoropiperidine (S)-isomer12.3 ± 1.245.6 ± 3.1
3-Chloropiperidine (S)-isomer8.9 ± 0.932.4 ± 2.8
Non-fluorinated analog6.7 ± 0.528.1 ± 2.2
Source: Radioligand binding assays

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